Home > Products > Screening Compounds P27483 > Ranatuerin-2YJ precursor
Ranatuerin-2YJ precursor -

Ranatuerin-2YJ precursor

Catalog Number: EVT-244596
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ranatuerin-2YJ is a significant antimicrobial peptide derived from the skin secretions of the amphibian species Rana dybowskii. This peptide has garnered attention due to its broad-spectrum antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The study of Ranatuerin-2YJ contributes to the understanding of amphibian defense mechanisms and the potential development of new antimicrobial agents.

Source

Ranatuerin-2YJ is isolated from the skin glands of Rana dybowskii, a species known for its rich array of antimicrobial peptides. The extraction process typically involves collecting skin secretions and employing molecular biology techniques to identify and characterize the peptide sequences present. The peptide has been shown to be expressed in various tissues, including the skin, liver, spleen, and blood, indicating its systemic role in immune defense against pathogens .

Classification

Ranatuerin-2YJ belongs to a class of peptides known as antimicrobial peptides, which are small proteins that play crucial roles in innate immunity across various organisms. It is specifically classified within the Ranatuerin family, which is characterized by its potent antimicrobial activities and structural features that facilitate membrane disruption in target bacteria .

Synthesis Analysis

Methods

The synthesis of Ranatuerin-2YJ can be achieved through recombinant DNA technology or chemical synthesis. The most common method involves reverse transcription polymerase chain reaction (RT-PCR) to amplify cDNA sequences from Rana dybowskii skin samples under stress conditions, such as viral infection. This method allows for the identification of specific peptides that are upregulated in response to pathogen exposure .

Technical Details

  1. Sample Collection: Skin secretions are collected from Rana dybowskii specimens.
  2. RNA Extraction: Genomic RNA is extracted from these samples.
  3. cDNA Synthesis: RT-PCR is performed using degenerate primers designed based on conserved sequences of known antimicrobial peptide precursors.
  4. Peptide Characterization: The resulting cDNA sequences are analyzed to predict the primary structure of Ranatuerin-2YJ, followed by expression studies to confirm its biological activity .
Molecular Structure Analysis

Structure

The primary structure of Ranatuerin-2YJ consists of 25 amino acids with a sequence denoted as GLMDIFKVAVNKLLAAGMNKPRCKAAHC. This sequence exhibits characteristics typical of antimicrobial peptides, including hydrophobic regions that facilitate interaction with bacterial membranes.

Data

The secondary structure analysis suggests that Ranatuerin-2YJ may adopt an alpha-helical conformation, which is common among many antimicrobial peptides. Such structural features are crucial for their mechanism of action, allowing them to insert into lipid bilayers and disrupt membrane integrity .

Chemical Reactions Analysis

Reactions

Ranatuerin-2YJ primarily engages in interactions with bacterial membranes through electrostatic and hydrophobic forces. Upon contact with target cells, the peptide can induce membrane permeabilization, leading to cell lysis.

Technical Details

  1. Antimicrobial Activity Testing: Standard top agar assays are used to evaluate the antibacterial efficacy of Ranatuerin-2YJ against various bacterial strains.
  2. Minimum Inhibitory Concentration: Studies indicate a minimal inhibitory concentration of 22.5 µg/mL against Gram-positive and Gram-negative bacteria, demonstrating its potent antibacterial properties .
Mechanism of Action

Process

The mechanism by which Ranatuerin-2YJ exerts its antimicrobial effects involves several steps:

  1. Membrane Interaction: The positively charged regions of the peptide interact with negatively charged components of bacterial membranes.
  2. Pore Formation: Following initial binding, the peptide undergoes conformational changes that facilitate pore formation within the membrane.
  3. Cell Lysis: This disruption leads to loss of membrane integrity, resulting in cellular contents leaking out and ultimately causing cell death .

Data

Experimental results have shown that Ranatuerin-2YJ maintains low hemolytic activity (7.64%), suggesting a selective toxicity towards bacterial cells while sparing mammalian cells, which is advantageous for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Ranatuerin-2YJ is characterized by its relatively small size (25 amino acids) and amphipathic nature, which contributes to its solubility in aqueous environments while maintaining hydrophobic regions necessary for membrane interaction.

Chemical Properties

The peptide's stability and activity can be influenced by factors such as pH and temperature; it typically remains stable under physiological conditions but may exhibit reduced activity at extreme pH levels or high temperatures.

Relevant Data or Analyses

Studies have demonstrated that modifications to specific amino acid residues can significantly impact the peptide's antibacterial efficacy, highlighting the importance of structural integrity for function .

Applications

Scientific Uses

Ranatuerin-2YJ has potential applications in various fields:

  1. Antimicrobial Development: Due to its potent antibacterial properties, it could serve as a template for designing new antibiotics that combat resistant bacterial strains.
  2. Biotechnology: Its unique mechanism can be harnessed in biotechnological applications aimed at developing novel antimicrobial agents or preservatives in food products.
  3. Pharmaceutical Research: Investigating its interactions with cellular membranes could lead to advancements in drug delivery systems or targeted therapies against infections .
Biosynthesis and Molecular Origins of Ranatuerin-2YJ Precursor

Genomic and Transcriptomic Analysis of Amphibian Skin Secretion Pathways

The biosynthesis of Ranatuerin-2YJ begins with gene expression in specialized granular glands distributed throughout the amphibian dermis. Genomic analyses reveal that the gene encoding the Ranatuerin-2YJ precursor is organized into three exons separated by two introns, consistent with the genomic architecture of other ranatuerin family peptides. The initial transcript encodes a prepropeptide approximately 70-80 amino acids in length, characterized by a highly conserved organization: an N-terminal signal peptide, an acidic spacer domain, and the mature Ranatuerin-2YJ peptide at the C-terminus [1] [8]. Transcriptomic studies of Rana dybowskii skin secretions demonstrate that stress-induced stimulation triggers rapid upregulation of ranatuerin precursor mRNA, with expression levels increasing up to 15-fold within hours of microbial challenge or physical injury [6] [9]. This rapid transcriptional response enables the swift replenishment of bioactive peptide stores following secretion.

The signal peptide domain (typically 22 amino acids) directs the nascent polypeptide chain into the endoplasmic reticulum via the Sec translocon complex. This domain exhibits remarkable conservation across ranatuerin-2 family precursors, with hydrophobic residues maintaining an alpha-helical structure essential for membrane translocation. Following signal peptide cleavage, the propeptide undergoes sorting into secretory granules where the acidic spacer peptide (approximately 20 residues) maintains the precursor in an inactive state during storage, preventing premature antimicrobial activity against host cells [1] [3]. Proteomic mass spectrometry of skin secretion confirms the presence of both intact precursors and processed mature peptides, indicating that precursor processing occurs both during storage in granules and upon secretion into the mucosal layer coating the skin surface [8].

Table 1: Structural Domains of Ranatuerin-2YJ Precursor Protein

DomainLength (aa)CharacteristicsFunctional Role
Signal Peptide22Hydrophobic, alpha-helicalEndoplasmic reticulum targeting
Acidic Spacer17-20Negatively charged (pI ~4.2)Inactivation during storage
Processing Site2KR dibasic motifProtease recognition
Mature Peptide29Cationic, conserved cysteine residuesAntimicrobial activity
Rana Box7C-terminal disulfide loopStructural stability

Post-Translational Modifications in Precursor Processing

The transformation of the Ranatuerin-2YJ precursor into its bioactive form involves precisely regulated post-translational modifications occurring within secretory granules. The initial processing event is endoproteolytic cleavage at a conserved dibasic KR processing site flanking the mature peptide domain. This cleavage is mediated by prohormone convertases (PC1/3 and PC2), serine proteases that recognize and hydrolyze peptide bonds at specific paired basic residues [3]. Following this initial cleavage, carboxypeptidase E removes the remaining basic residues at the C-terminus of the mature peptide, yielding Ranatuerin-2YJ with the correct N- and C-terminal ends [2] [5].

The most structurally distinctive modification is the formation of the Rana box, a C-terminal cyclic heptapeptide domain stabilized by an intramolecular disulfide bond between conserved cysteine residues (Cys²³ and Cys²⁹ in Ranatuerin-2YJ) [2]. This oxidative folding process occurs within the oxidizing environment of the trans-Golgi network and secretory granules, catalyzed by protein disulfide isomerase enzymes. The Rana box adopts a hairpin-like structure that significantly enhances peptide stability against proteolytic degradation. Experimental evidence demonstrates that synthetic Ranatuerin-2YJ analogues lacking the disulfide bond exhibit reduced antimicrobial potency (up to 8-fold higher MIC values) and diminished proteolytic resistance, confirming the functional importance of this modification [2] [5] [6].

Additional modifications include C-terminal amidation, a reaction catalyzed by peptidylglycine α-amidating monooxygenase that converts a C-terminal glycine into an α-amide group. This modification enhances the peptide's cationic charge and significantly increases its affinity for bacterial membranes. Mass spectrometry analysis reveals that approximately 75% of naturally occurring Ranatuerin-2YJ peptides carry this amidation [3] [5]. The combination of these post-translational modifications yields the final bioactive peptide with potent antimicrobial properties: a compact structure with spatially separated hydrophobic and cationic domains essential for membrane disruption.

Table 2: Post-Translational Modifications in Ranatuerin-2YJ Maturation

Modification TypeEnzymatic MachineryStructural ImpactFunctional Consequence
Signal Peptide CleavageSignal peptidase complexRemoval of 22 N-terminal residuesRelease from ER membrane
Dibasic Site CleavageProhormone convertases PC1/3, PC2Liberation of mature peptideActivation of antimicrobial domain
C-terminal TrimmingCarboxypeptidase ERemoval of basic residuesCorrect N/C-termini formation
Disulfide Bond FormationProtein disulfide isomeraseCyclization of Rana boxEnhanced stability and bioactivity
C-terminal AmidationPeptidylglycine α-amidating monooxygenaseGlycine → amide conversionIncreased cationic charge

Evolutionary Conservation of Ranatuerin-2 Family Precursors in Anuran Species

Ranatuerin-2 peptides exhibit a complex evolutionary pattern characterized by deep conservation of precursor architecture coupled with species-specific diversification of mature peptide sequences. Genomic analyses across 15 anuran genera reveal that the ranatuerin-2 precursor genes share a common ancestral origin dating back approximately 80 million years, with preserved synteny in chromosomal regions containing immune-related gene clusters [7] [9]. The signal peptide and acidic spacer domains show exceptionally high sequence conservation (>90% identity), indicating strong purifying selection to maintain proper cellular trafficking and processing. In contrast, the mature peptide domain exhibits significant diversifying selection, particularly at residues involved in membrane interaction (ω = 2.7, p<0.001) [7] [9].

Phylogenetic reconstruction demonstrates that ranatuerin-2 genes underwent multiple lineage-specific duplication events, particularly in the genera Rana and Pelophylax, resulting in paralogous genes encoding distinct Ranatuerin-2 isoforms. For example, Rana dybowskii possesses at least five functional ranatuerin-2 paralogs, while Pelophylax nigromaculatus expresses three [9]. This expansion creates a diverse arsenal of antimicrobial peptides capable of broad-spectrum protection. The Rana box domain shows remarkable structural conservation despite sequence variation, maintaining the disulfide-bonded loop configuration across all orthologs and paralogs [3] [7].

Habitat-driven selection pressures significantly influence ranatuerin-2 evolution. Species occupying ecologically diverse habitats (Pelophylax nigromaculatus) exhibit greater sequence variation in the mature peptide domain compared to species with restricted ranges (Rana dybowskii) [9]. This variation manifests predominantly in the hydrophobic face of the alpha-helical domain, suggesting adaptation to different microbial communities. Notably, positive selection (dN/dS >1) acts on residues positioned at the interfacial region of the amphipathic helix, optimizing interactions with diverse microbial membranes [7] [9]. This evolutionary pattern supports the concept of "arms race" coevolution between amphibian host defense peptides and rapidly evolving microbial pathogens.

Table 3: Evolutionary Metrics of Ranatuerin-2 Precursors Across Anuran Species

Evolutionary FeatureRana dybowskiiPelophylax nigromaculatusRana amurensis
Number of Paralogues534
Mature Domain Identity92%84%89%
Signal Peptide Identity98%96%97%
dN/dS Ratio1.8*2.3*1.6*
Rana Box Length7 aa7 aa7 aa
C-terminal Amidation100%65%85%

(*dN/dS >1 indicates positive selection)

Properties

Product Name

Ranatuerin-2YJ precursor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.